1,1'-Diethyl-2,2'-cyanine iodide
Description
Historical Context and Significance in Dye Chemistry Research
The study of cyanine (B1664457) dyes and their aggregation properties dates back to the 1930s, with the independent discoveries by Jelley and Scheibe that certain concentrated aqueous solutions of dyes like 1,1'-diethyl-2,2'-cyanine (B8074920) iodide exhibited unusually sharp and intense new absorption bands. nih.govnih.govresearchgate.net This phenomenon, the formation of what are now known as J-aggregates (named after Jelley), marked a significant milestone in understanding intermolecular interactions and collective electronic behavior in molecular systems. acs.org
Historically, 1,1'-diethyl-2,2'-cyanine iodide served as a prototypical molecule for exploring the relationship between molecular structure and photophysical properties in conjugated dyes. evitachem.com Its ability to form highly ordered supramolecular structures made it an ideal model for investigating the excitonic phenomena that govern the unique optical properties of molecular aggregates. acs.orgnih.gov These early studies were foundational, not only for their applications in photographic sensitization, where dye aggregates were used to extend the spectral sensitivity of silver halide emulsions, but also for establishing the fundamental principles of self-assembly in dye chemistry. acs.orgchemicalbook.com The compound's distinct spectral changes upon aggregation provided a clear and measurable system for researchers to develop and test theories of molecular exciton (B1674681) coupling. nih.govnih.gov
Fundamental Structural Features and Their Chemical Implications for Research
The chemical structure of this compound is central to its scientific importance. The molecule is a cation characterized by two quinoline (B57606) heterocyclic rings linked by a single methine bridge (=CH-). gac.edu Each nitrogen atom within the quinoline rings is bonded to an ethyl group (-CH₂CH₃). The positive charge of this organic cation is balanced by an iodide (I⁻) counter-ion. sigmaaldrich.comchemicalbook.com
Key structural features and their implications include:
Extensive π-Conjugated System: The alternating single and double bonds across the two quinoline rings and the methine bridge create a delocalized π-electron system. evitachem.comgac.edu This is the primary determinant of the dye's strong absorption of visible light, with the monomer typically showing a maximum absorption (λmax) around 524-525 nm in solvents like ethanol (B145695) or water. acs.orgevitachem.comphotochemcad.com
Planarity: The π-system forces the molecule into a largely planar conformation. This planarity is crucial for enabling the close, ordered stacking of molecules, which is a prerequisite for the formation of aggregates. ajuronline.org
Cationic Nature: The positive charge influences its solubility in polar solvents like water and its interaction with negatively charged species, such as nucleic acids or the surfaces of certain materials. acs.orgnih.gov
Self-Assembly into Aggregates: In concentrated aqueous solutions or in the presence of certain templates, the planar dye molecules overcome electrostatic repulsion to self-assemble via van der Waals forces. nih.gov This assembly can lead to different types of aggregates, most notably J-aggregates and H-aggregates, which have distinct spectroscopic signatures.
J-aggregates: Characterized by a head-to-tail alignment of the molecular transition dipoles, J-aggregates exhibit a sharp, intense, and bathochromically (red-shifted) absorption band compared to the monomer. nih.govevitachem.com For this compound, this "J-band" appears around 573-577 nm. acs.orgacs.org This red-shift is indicative of strong excitonic coupling, where the excitation is delocalized over multiple molecules in the aggregate. researchgate.netnih.gov
H-aggregates: Formed through a face-to-face stacking arrangement, these aggregates display a hypsochromic (blue-shifted) absorption band. The monomer absorption at 525 nm and a dimer/H-aggregate band around 485 nm are often observed to decrease as the J-band at 573 nm forms. acs.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₃H₂₃IN₂ | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 454.35 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | Dark red or dark green powder/crystals | sigmaaldrich.comchemimpex.com |
| Melting Point | 273 °C (decomposes) | sigmaaldrich.comchemimpex.com |
| Monomer Absorption Maximum (λmax) in Ethanol | ~524 nm | sigmaaldrich.comevitachem.comphotochemcad.com |
| Molar Absorptivity (ε) at λmax in Ethanol | ~54,000 L·mol⁻¹·cm⁻¹ | evitachem.comphotochemcad.com |
| J-Aggregate Absorption Maximum (λmax) in Water | ~573 nm | acs.orgresearchgate.net |
Overview of Key Academic Research Areas and Applications
The unique photophysical properties of this compound have made it a valuable tool in several areas of academic research. Its applications stem directly from its strong light absorption, its ability to form aggregates with distinct optical properties, and its interactions with biomolecules.
Fluorescent Probe for Nucleic Acids: Cyanine dyes are widely used as fluorescent probes for the detection of DNA and RNA. nih.govresearchgate.net this compound can bind to nucleic acids, and this interaction can significantly alter its fluorescence properties. chemimpex.comresearchgate.net Research has shown that DNA can act as a template, inducing the dye to form ordered aggregates along the nucleic acid scaffold. nih.govnih.gov This templating effect is highly dependent on the DNA structure and sequence, making the dye a sensitive probe for studying DNA conformation. nih.gov The formation of J-aggregates on DNA templates can lead to enhanced and red-shifted fluorescence, providing a signal for nucleic acid detection. nih.gov
Photosensitization Studies: A photosensitizer is a molecule that produces a chemical change in another molecule in a light-driven process. Cyanine dyes can act as photosensitizers, typically through Type I (electron/hydrogen transfer) or Type II (energy transfer to produce singlet oxygen) mechanisms. nih.gov While many modern photosensitizers are designed for specific applications like photodynamic therapy, this compound is often used in fundamental studies to understand the mechanisms of photosensitization. chemimpex.comrsc.org Its aggregation behavior can influence its photosensitizing activity, with self-assembly sometimes enhancing the generation of reactive oxygen species. rsc.org
Model System for Molecular Aggregation: The most prominent research application of this compound is as a model compound for studying the fundamental principles of molecular self-assembly and J-aggregation. acs.orgrsc.org Its relatively simple structure and well-defined spectral changes upon aggregation allow researchers to investigate the factors that control this process, such as concentration, solvent, temperature, and ionic strength. acs.orgresearchgate.netrsc.org The sharp and intense J-band is a hallmark of coherent excitonic coupling, and studies on this compound have been instrumental in developing theoretical models of exciton delocalization and energy transport in supramolecular systems, which has implications for designing artificial light-harvesting materials. nih.govnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRVMSXMHEDTL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
977-96-8 | |
| Record name | Pseudoisocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Routes and Precursor Utilization
The primary synthesis of 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide, a symmetrical monomethine cyanine (B1664457) dye, involves the condensation of two heterocyclic quaternary salts in the presence of a basic reagent. nih.gov The foundational precursors for this synthesis are ethyl derivatives of quinoline (B57606). evitachem.com Specifically, the process typically starts with quinaldine (B1664567) ethyl iodide, which is two molecules of this precursor reacting to form the final product. nih.gov
The general approach involves reacting these precursors in an organic solvent. evitachem.com This method is characteristic of the synthesis for many symmetrical monomethine cyanines, where two molecules of a heterocyclic quaternary salt with a 2- or 4-methyl group are condensed. nih.gov
Controlled Reaction Conditions and Their Influence on Compound Properties
The properties of the resulting 1,1'-Diethyl-2,2'-cyanine iodide are highly dependent on the reaction conditions. Key factors that are controlled during the synthesis include temperature, solvent polarity, and reactant concentration. evitachem.comresearchgate.net
Elevated temperatures are often employed to facilitate the formation of the cyanine structure. evitachem.com The choice of solvent is also crucial. Organic solvents like dimethyl sulfoxide (B87167) or ethanol (B145695) are commonly used. evitachem.com The polarity of the solvent, along with the concentration of the dye and the presence of electrolytes, can significantly influence the aggregation behavior of the dye molecules in solution. researchgate.net For instance, the high dielectric constant of water can promote the self-organization of the dye molecules. researchgate.net
The aggregation state of the dye is a critical property, as it dictates the material's unique optical characteristics. acs.org For example, this compound is well-known for forming J-aggregates, which exhibit a sharp, red-shifted absorption band compared to the monomer. evitachem.comacs.org The formation and stability of these aggregates are directly influenced by the synthetic and environmental conditions. researchgate.netacs.org
Table 1: Influence of Reaction Conditions on Product Properties
| Parameter | Condition | Influence on Properties | Reference |
|---|---|---|---|
| Temperature | Elevated | Facilitates the formation of the cyanine structure. | evitachem.com |
| Solvent | Organic solvents (e.g., dimethyl sulfoxide, ethanol) | Provides the medium for the reaction and influences solubility and aggregation. | evitachem.com |
| Dye Concentration | Variable | A primary factor influencing the degree and type of molecular aggregation (e.g., J-aggregates). researchgate.net | researchgate.net |
| Solvent Polarity | Variable (e.g., high dielectric constant of water) | Affects the self-organization and aggregation of dye molecules. researchgate.net | researchgate.net |
| Electrolyte Concentration | Addition of salts | Can enhance dye aggregation. researchgate.net | researchgate.net |
Strategies for Structural Modification and Derivative Synthesis for Research Purposes
For research applications, the structure of this compound can be systematically modified to fine-tune its properties. These modifications can be broadly categorized into altering the length of the polymethine chain, changing the heterocyclic nuclei, and varying the substituents on the heterocyclic rings.
One common strategy involves the synthesis of asymmetrical cyanine dyes. This is typically achieved by first forming a hemicyanine intermediate from one molecule of a quaternary salt. This intermediate then reacts with a different salt molecule to produce the asymmetrical dye. nih.gov Bases like triethylamine (B128534) and pyridine (B92270) are frequently used to facilitate these reactions. nih.gov
Another approach to creating derivatives is to alter the length of the polymethine bridge connecting the two quinoline rings. For example, trimethine cyanine dyes, which have three methine carbons in the bridge, can be synthesized. nih.gov A well-known example is Pinacyanol (1,1'-Diethyl-2,2'-carbocyanine iodide), which is prepared from two molecules of quinaldine ethyl iodide and formaldehyde. nih.gov The length of this bridge is a key determinant of the dye's absorption wavelength.
Furthermore, modifications can be made to the heterocyclic quinoline rings themselves. Introducing different substituent groups can alter the electronic and steric properties of the dye, thereby influencing its optical and aggregation behavior. These structural modifications are crucial for developing new dyes with tailored properties for specific applications in fields like fluorescent imaging and photodynamic therapy. chemimpex.com
Advanced Spectroscopic Characterization and Photophysical Properties
Ultraviolet-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide serves as a fundamental tool for its characterization, revealing detailed information about its electronic structure and interactions.
In its monomeric form, typically observed in dilute solutions of organic solvents like ethanol (B145695) or methanol (B129727), 1,1'-Diethyl-2,2'-cyanine iodide exhibits a strong absorption band in the visible region. ajuronline.orgphotochemcad.com This absorption is attributed to a π-π* electronic transition along the polymethine chain. gac.edu The compound is known for its very high molar absorptivity (extinction coefficient), a characteristic feature of cyanine (B1664457) dyes. ajuronline.orggustavus.edu In ethanol, the primary absorption maximum (λmax) is consistently reported at approximately 524 nm. photochemcad.comsigmaaldrich.comevitachem.com The molar absorptivity (ε) at this wavelength has been determined to be around 54,000 L·mol⁻¹·cm⁻¹. photochemcad.comevitachem.com Other studies in methanol have reported a molar absorption coefficient of 75,000 L·mol⁻¹·cm⁻¹. gustavus.edu These high values indicate a very efficient absorption of light, making the dye useful even at low concentrations.
Table 1: Absorption Properties of Monomeric this compound in Organic Solvents
| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Ethanol | 524.25 nm | 54,000 L·mol⁻¹·cm⁻¹ | photochemcad.comevitachem.com |
| Ethanol | 524 nm | ≥25,000 L·mol⁻¹·cm⁻¹ (at 487-495 nm) | sigmaaldrich.com |
This interactive table summarizes key absorption data. Sort by column to compare values.
The absorption spectrum of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The most dramatic spectral changes occur when moving from organic solvents to aqueous solutions. In water, the dye molecules have a strong tendency to self-assemble into ordered structures known as J-aggregates. chemicalbook.comresearchgate.net This aggregation is concentration-dependent. At very low concentrations (e.g., 1 x 10⁻⁵ M) in water, the dye exists primarily as monomers, with an absorption spectrum similar to that in organic solvents. researchgate.net As the concentration increases, a new, exceptionally sharp, and red-shifted absorption band, known as the J-band, emerges at approximately 573 nm. researchgate.netresearchgate.net This band is the hallmark of J-aggregate formation. The aggregation process involves the simultaneous decrease of the monomer absorption bands around 485 nm and 525 nm. researchgate.net The dye is also reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). fishersci.fi
Temperature is a critical parameter influencing the equilibrium between the monomeric and aggregated forms of this compound, particularly in aqueous solutions. Studies on ionic dyes have shown that a decrease in temperature generally promotes aggregation. researchgate.net For the closely related pseudoisocyanine (B1232315) chloride (PIC), absorption spectra are typically recorded at a controlled temperature (e.g., 20 °C) because the aggregation process is temperature-sensitive. researchgate.net This suggests that lower temperatures would favor the formation of J-aggregates, leading to an increase in the intensity of the J-band at 573 nm and a corresponding decrease in the monomer bands.
Quantitative analysis of the absorption spectra provides insight into the complex equilibria and dynamics of this compound. The absorption spectrum of the monomer itself is not a single smooth peak but is composed of multiple underlying bands. ajuronline.org Deconvolution of the monomer spectrum using Gaussian functions has revealed at least three distinct peaks, which are attributed to vibronic transitions. ajuronline.org
Furthermore, quantitative analysis is crucial for studying the kinetics of J-aggregate formation. By monitoring the intensity of the J-band at 573 nm over time, the dynamics of aggregation can be modeled. The growth of the J-band often follows a reverse exponential curve, providing data to understand the mechanism of self-assembly. researchgate.net The concentration-dependent spectra of the chloride salt of the dye in water clearly show the quantitative shift from the monomer population to the J-aggregate as concentration increases from 1 x 10⁻⁵ M to 3 x 10⁻² M. researchgate.net
Even in its monomeric state in solvents like methanol, the absorption spectrum of this compound displays a distinct fine structure. ajuronline.org This structure is characterized by a progression of peaks separated by approximately 1100 to 1200 cm⁻¹. ajuronline.org Early hypotheses suggested that this could be due to the formation of small aggregates like dimers or trimers. However, research has shown that the shape of the absorption spectrum remains independent of concentration over a wide range (from 10⁻³ to 10⁻⁸ M), which rules out intermolecular processes like aggregation as the cause of this fine structure. ajuronline.org
The accepted origin of this fine structure is an intramolecular process, specifically the coupling of the electronic transition with various vibrational modes of the molecule (vibronic coupling). ajuronline.org In essence, the absorption of a photon simultaneously excites the molecule to a higher electronic state and a higher vibrational level within that electronic state. The observed peaks in the spectrum correspond to these different vibronic transitions, providing a probe of the vibrational modes in the excited state. ajuronline.org
Fluorescence and Emission Spectroscopy
The emission properties of this compound are markedly different between its monomeric and aggregated states. The monomeric form is essentially non-fluorescent, with an estimated fluorescence quantum yield of only 0.001. nih.gov This low emission efficiency means that upon excitation, the monomer rapidly returns to the ground state through non-radiative pathways.
In stark contrast, the J-aggregates are characterized by an exceptionally strong and sharp emission band. nih.gov This phenomenon, often termed superradiance or resonance fluorescence, occurs at a wavelength very close to the J-aggregate absorption maximum (around 570-580 nm). nih.gov The high fluorescence intensity and narrow bandwidth are consequences of the collective, in-phase oscillation of the transition dipoles of the many coherently coupled molecules within the aggregate. This unique emission property makes the J-aggregates of this compound useful as fluorescent probes and in studies of excitonic phenomena. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Other Names |
|---|---|
| This compound | Pseudoisocyanine iodide, Decynium 22, PIC |
| 1,1'-Diethyl-2,2'-dicarbocyanine iodide | DDI |
| Pseudoisocyanine chloride | PIC |
Fluorescence Quantum Yield Determination and Environmental Effects
The fluorescence quantum yield of this compound is notably low in its monomeric form. In ethanol, the expected fluorescence quantum yield is estimated to be approximately 0.001. The low fluorescence efficiency is a characteristic trait for many cyanine dyes when in non-viscous aqueous solutions, a phenomenon attributed to their specific structural features. nih.gov
Environmental conditions play a critical role in the photophysical behavior of this compound. Factors such as solvent polarity, dye concentration, pH, and ionic strength significantly influence its tendency to form aggregates. researchgate.net The aggregation process, in turn, dramatically alters the spectroscopic properties of the dye. For instance, the high dielectric constant of water promotes the self-organization of the dye molecules. researchgate.net The formation of these molecular aggregates, particularly J-aggregates, can lead to a high fluorescence yield, a stark contrast to the weakly fluorescent monomer. researchgate.net
The table below summarizes the fluorescence quantum yield for the monomeric form of the dye.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| This compound | Ethanol | ~0.001 |
This interactive table provides data on the fluorescence quantum yield of this compound.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy has been employed to study the excited-state dynamics of this compound and related dyes. These studies, often conducted on a picosecond timescale, provide insights into the fluorescence lifetimes and the various de-excitation pathways available to the molecule. For cyanine dyes, these pathways can include non-radiative processes like photoisomerization, where the molecule undergoes a structural change from the trans to a cis configuration upon excitation. nih.govnih.gov The measurement of fluorescence lifetimes helps in understanding the competition between radiative decay (fluorescence) and these non-radiative decay channels that often dominate, leading to the observed low quantum yields in monomers. nih.gov
Laser-Induced Time-Resolved Absorption and Emission Studies
Laser-induced time-resolved techniques are powerful tools for investigating the transient species and photophysical processes of this compound. Upon laser excitation, the populations of the ground and excited states can be monitored. In aqueous solutions, studies have focused on the dynamics of J-aggregate formation using UV/vis spectroscopy. researchgate.net These experiments track the decrease in the monomer absorption bands around 485 nm and 525 nm, which occurs simultaneously with the growth of the characteristic J-aggregate absorption band at 573 nm. researchgate.net The temporal evolution of these spectral changes provides information on the kinetics of the aggregation process. researchgate.net While detailed laser-induced emission studies on this specific cyanine are not extensively reported in the provided context, the general principle involves exciting the sample with a short laser pulse and measuring the subsequent emission decay, which is crucial for understanding the dynamics of both monomer and aggregate fluorescence.
New Emission Phenomena from Aggregates
The aggregation of this compound gives rise to new and distinct emission phenomena, most notably the fluorescence from J-aggregates. researchgate.net These aggregates are characterized by a sharp, red-shifted absorption band, known as the J-band, which appears at approximately 573 nm in aqueous solutions. researchgate.netresearchgate.net A key feature of these J-aggregates is their remarkably efficient fluorescence, a property that offers extremely efficient energy migration within the aggregated structure. researchgate.net This is in sharp contrast to the weak fluorescence of the individual dye molecules. The formation of these highly fluorescent J-aggregates is dependent on conditions like high dye concentration and the polarity of the solvent. researchgate.net However, it is noteworthy that not all aggregates of similar cyanine dyes are fluorescent. For instance, in ethanol-water mixtures with high ionic strength, a related compound, 1,1'-diethyl-2,2'-dicarbocyanine iodide, forms aggregates with a new absorption band but with no corresponding emission, indicating these are not J-type aggregates. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) NMR for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. In its monomeric form, dissolved in a suitable deuterated solvent like methanol-d4, the ¹H NMR spectrum allows for the identification of all the aromatic protons. researchgate.net Analysis of the chemical shifts, signal multiplicities, and coupling constants provides definitive information about the molecular structure of the dye's monomeric unit. However, the spectrum becomes significantly more complex upon aggregation. When J-aggregates form in deuterated water, the NMR spectra reveal a series of new proton peaks that are absent in the monomer's spectrum. researchgate.net The appearance of these new signals points to substantial structural modifications of the dye molecule upon its incorporation into the aggregate structure. researchgate.net
Two-Dimensional (2D) NMR for Complex Aromatic Region Analysis
To unravel the complex aromatic regions in the ¹H NMR spectra of this compound, two-dimensional (2D) NMR techniques are essential. researchgate.net Methods such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and TOCSY (Total Correlation Spectroscopy) have been applied to both the monomeric and aggregated forms of the dye. researchgate.net
COSY helps in identifying spin-spin coupled protons, tracing the connectivity of protons within the quinoline (B57606) rings.
NOESY provides information about protons that are close in space, which is crucial for determining the three-dimensional structure and conformation of the dye and how molecules are arranged within an aggregate.
TOCSY can be used to identify all protons belonging to a particular spin system.
Through these 2D NMR experiments, it was possible to identify and assign all six aromatic proton signals for the monomeric form of the dye. researchgate.net For the J-aggregates, these techniques are instrumental in analyzing the new peaks that appear, offering insights into the structural changes that accompany aggregation. researchgate.net
The table below summarizes the NMR techniques used for the analysis of this compound.
| NMR Technique | Purpose | Form |
| ¹H NMR | Structural Elucidation, Identification of aromatic protons | Monomer & Aggregate researchgate.net |
| COSY | Analysis of proton-proton coupling networks | Monomer & Aggregate researchgate.net |
| NOESY | Analysis of through-space proton interactions and conformation | Monomer & Aggregate researchgate.net |
| TOCSY | Identification of complete proton spin systems | Monomer & Aggregate researchgate.net |
This interactive table outlines the application of various NMR spectroscopy techniques in the study of this compound.
Other Spectroscopic Techniques
Beyond standard absorption and fluorescence spectroscopy, a range of other techniques offer deeper understanding of the molecular properties of this compound.
Diffuse Reflectance Ground-State Absorption Spectroscopy
While most studies focus on the solution-phase absorption of this compound, understanding its properties in the solid state is crucial, particularly in contexts like photographic emulsions and solid-state devices. Diffuse reflectance spectroscopy is a key technique for analyzing solid samples. For crystalline this compound (DCI), optical properties have been determined from reflectance measurements on oriented single crystals using a Kramers-Kronig transformation. aip.org
The investigation of single crystals of DCI revealed distinct spectral features that differ from its solution spectra. These differences are attributed to the formation of "J" and "H" aggregates in the crystalline lattice, where the molecules arrange in specific orientations, leading to altered electronic interactions. aip.orgaip.org The crystal spectra suggest that these aggregate bands, which are significant in photographic sensitization, may arise from crystal transitions. aip.orgaip.org
The experimental setup for such measurements typically involves growing crystals from a suitable solvent like isopropanol (B130326) to obtain good optical quality. aip.org Reflectance spectra are then recorded, often at both room temperature and lower temperatures (e.g., 77 K) to resolve finer spectral details, using a spectrophotometer. aip.org It has been noted that thin crystals may exhibit a different structure compared to larger, opaque ones. aip.orgaip.org
Table 1: Ground-State Absorption Properties of this compound
| Parameter | Value | Solvent/State |
| Absorption Maximum (λmax) | ~524 nm | Ethanol |
| Molar Absorptivity (ε) | ~54,000 L·mol⁻¹·cm⁻¹ | Ethanol |
| J-aggregate Absorption Band | 570–580 nm | Solution |
| Crystal Transition (Bu) | ~17,200 cm⁻¹ | Single Crystal |
This table is interactive. You can sort and filter the data.
Raman Spectroscopy of Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. This is particularly useful for understanding the structural details and the effects of aggregation on the molecular framework of this compound. Resonance Raman spectroscopy, where the excitation wavelength is chosen to be close to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition.
Studies on a series of cyanine dyes with the 1,1'-diethyl-2,2'-quino basic structure have utilized resonance Raman spectroscopy to assign specific Raman bands to the normal modes of different parts of the molecule. capes.gov.br The spectra are often compared with infrared (IR) spectra to gain a more complete picture of the vibrational characteristics. capes.gov.br For this compound, the formation of J-aggregates leads to noticeable changes in the Raman spectra compared to the monomeric form, indicating structural alterations upon aggregation.
Table 2: Key Raman Bands and Tentative Assignments for this compound
| Raman Shift (cm⁻¹) | Tentative Assignment |
| ~1200 | C-C stretching of the polymethine chain |
| Various | Quinoline ring vibrations |
| Various | C-N stretching modes |
| Various | Ethyl group vibrations |
This table is interactive. You can sort and filter the data.
Electromodulation Spectroscopy
Electromodulation spectroscopy, which includes techniques like Stark spectroscopy, investigates the effect of an external electric field on the absorption spectrum of a molecule. This provides valuable information about the change in the molecule's dipole moment and polarizability upon electronic excitation. These parameters are crucial for understanding the nature of the excited state and the extent of charge redistribution that occurs.
For J-aggregates of pseudoisocyanine (PIC), another name for this compound, Stark spectroscopy has been employed to study the electronic properties of the aggregates in films. By analyzing the change in the absorption spectrum in the presence of an electric field, it is possible to determine the change in electronic polarizability upon excitation. These studies have been important in understanding the degree of delocalization of the excited state within the aggregate, often characterized by the coherence number (Nc), which represents the number of coherently coupled molecules.
Table 3: Electromodulation Spectroscopy Parameters for this compound (PIC) J-Aggregates
| Parameter | Observation |
| Change in Electronic Polarizability (Δα) on Excitation | The change in polarizability for the J-aggregate is significantly different from that of the monomer, indicating strong electronic coupling within the aggregate. |
| Coherence Number (Nc) | Stark spectroscopy provides a method to estimate the number of molecules over which the exciton (B1674681) is delocalized. |
This table is interactive. You can sort and filter the data.
Molecular Aggregation Phenomena and Supramolecular Chemistry
Formation and Characteristics of J- and H-Aggregates
The formation of J-aggregates can be detected by the appearance of an intense absorption band at approximately 573 nm. instras.com This is accompanied by a decrease in the absorption of the monomer at around 525 nm and another band at 485 nm. instras.com The J-aggregates of 1,1'-diethyl-2,2'-cyanine (B8074920) iodide are known for their unique optical properties and are considered intermediate states between single molecules and bulk phases, making them ideal models for studying the evolution of physical properties. instras.com
While J-aggregation is prominent, under certain conditions, such as at high dye loading on substrates like saponite, the absorption band can shift to shorter wavelengths, indicating the formation of H-aggregates. researchgate.net
Kinetics and Dynamics of Aggregate Formation in Solution and Films
The formation of 1,1'-diethyl-2,2'-cyanine iodide J-aggregates in aqueous solutions is a dynamic process that can be monitored using UV-vis spectroscopy. instras.com The growth of the J-band at 573 nm occurs concurrently with the decrease in the monomer absorption bands. instras.com The intensity of the J-band over time follows a reverse exponential curve, which can be described by the equation J_573 = J_0(1 − exp(−kt)). instras.com
Studies have shown that J-aggregates are formed from the monomeric form of the dye and an intermediate species that absorbs around 485 nm. instras.com The process of aggregation is understood to begin with dimerization, followed by the addition of more molecules to form trimers, tetramers, and larger aggregates. instras.com Interestingly, it has been proposed that as few as three PIC molecules in an aggregate may be sufficient to produce a J-band. instras.com
At high concentrations of the dye, the full width at half-maximum of the J-band has been observed to increase with time, while the position of its maximum remains unchanged. instras.com This suggests that the size of the J-aggregates may not directly influence the position of the absorption maximum. instras.com
Proposed Structural Models of Aggregates (e.g., Simple Chains, Nonlinear Unit Cells)
Several models have been proposed to describe the structure of this compound aggregates. One of the simplest models suggests that J-aggregates are simple chains of molecules. instras.com In this model, the dye molecules are arranged in a head-to-tail fashion.
However, experimental observations have led to the proposal of more complex structures. One alternative model suggests that J-aggregates are not simple linear chains but are composed of "unit cells" with a nonlinear structure. instras.com This model helps to explain certain experimental findings that are not fully accounted for by the simple chain model. instras.com
Furthermore, the interaction of molecular orbitals upon dimerization causes a splitting into bonding and antibonding orbitals, leading to the emergence of new absorption peaks. ajuronline.org The planar configuration of the dye molecule is thought to be conserved in the dimer, and it is conceivable that a trimer could be formed by the stacking of three dye molecules. ajuronline.org
Factors Influencing Aggregation Behavior
The self-assembly of this compound into aggregates is a sensitive process influenced by several environmental factors.
Concentration Dependence
The concentration of the dye in solution is a critical factor in determining the extent of aggregation. researchgate.netinstras.com At low concentrations and high temperatures, the dye primarily exists in its monomeric form. instras.com As the concentration increases, the equilibrium shifts towards the formation of aggregates. instras.com This self-association is enhanced by increased dye concentration, which promotes the formation of dimers and higher-order aggregates. researchgate.netinstras.com The aggregation number of J-aggregates has also been found to be dependent on concentration.
Influence of Ionic Strength and Salt Addition
The ionic strength of the solution significantly impacts the aggregation of this compound. researchgate.net The addition of inorganic salts, such as sodium chloride, can promote J-aggregation. researchgate.net This is because increased salt concentration enhances the screening of electrostatic repulsive forces between the charged dye molecules, thereby facilitating their self-organization. researchgate.net For instance, in ethanol (B145695)/water mixtures, increasing the ionic strength by adding NaCl leads to the appearance of a new absorption band, indicating aggregate formation. researchgate.net This phenomenon is attributed to the 'primary kinetic salt effect', where the rate of aggregation is accelerated. nih.gov
pH Effects on Self-Organization
The pH of the solution is another crucial parameter that governs the aggregation behavior of this compound. researchgate.net The charge of the dye molecule can be influenced by the pH, which in turn affects the electrostatic interactions that drive aggregation. Studies on similar systems, like insulin, have shown that the association of molecules as a function of pH and ionic strength can be described by considering the effective charge of the molecules. nih.gov While specific data on the pH effects on this compound is part of a broader understanding of dye aggregation, it is recognized as a significant influencing factor. researchgate.net
Table of Research Findings on Aggregation Influences:
| Factor | Observation | Reference |
|---|---|---|
| Concentration | Increased concentration promotes aggregation and the formation of dimers and higher-order aggregates. | researchgate.netinstras.com |
| Ionic Strength (Salt Addition) | Addition of salts like NaCl enhances J-aggregation by screening electrostatic repulsion. | researchgate.net |
| pH | Influences the charge of the dye molecule, thereby affecting electrostatic interactions and aggregation. | researchgate.net |
Role of Solvent Polarity and Dielectric Constant
The aggregation of this compound is profoundly influenced by the polarity and dielectric constant of the solvent. In highly polar solvents with a high dielectric constant, such as water, the dye molecules exhibit a strong tendency to self-organize. researchgate.net This is due to the hydrophobic effect, where the dye molecules, which are less polar than the water molecules, are driven together to minimize their contact with the aqueous environment. This self-association is a key factor in the formation of aggregates.
Conversely, in less polar solvents like ethanol, the dye tends to exist in its monomeric form, with a characteristic absorption maximum around 524 nm. evitachem.comphotochemcad.com The transition from a monomeric state to an aggregated state can be induced by altering the solvent composition, for instance, by creating ethanol/water mixtures. nih.gov A decrease in the solvent's permittivity has been shown to favor the appearance of an absorption band corresponding to dimers, an initial stage of aggregation. researchgate.net The table below illustrates the absorption maxima of the monomer in different solvents, highlighting the solvatochromic effect.
| Solvent | Dielectric Constant (approx.) | Monomer Absorption Max (λmax) |
|---|---|---|
| Water | 80.1 | 521 nm nih.gov |
| Ethanol | 24.6 | 524 nm evitachem.comphotochemcad.com |
| Methanol (B129727) | 32.7 | Not specified, but used as solvent ajuronline.org |
Effect of Surfactants and Other Organizing Matrices
Surfactants and other ordered media serve as powerful tools to control the aggregation of this compound. Anionic surfactants, in particular, can interact with the cationic dye, influencing its aggregation state. nih.gov For instance, the presence of anionic surfactants can lead to the formation of J-aggregates, even at low dye concentrations. nih.gov The nature of the surfactant and its concentration relative to the dye are critical factors. nih.gov
Below the critical micelle concentration (CMC), surfactant monomers can interact with the dye. Above the CMC, the dye can become entrapped within the core of the micelles, which can either promote or prevent aggregation depending on the specific conditions. nih.gov For example, a large amount of sodium dodecyl sulfate (B86663) (SDBS) above its CMC can prevent the aggregation of the dye by isolating the molecules within micelles. nih.gov The interaction with surfactants can also provide a nonpolar, homogeneous environment that enhances the luminescent properties of the dye aggregates. nih.gov Furthermore, these interactions can be harnessed to intercalate the cationic dye into layered materials like layered double hydroxides (LDHs), using the anionic surfactant as a carrier. nih.gov
Exciton (B1674681) Coupling and Its Impact on Optical Properties of Aggregates
The unique optical properties of this compound aggregates are a direct result of exciton coupling between the constituent dye molecules. evitachem.com When the molecules are in close proximity within an aggregate, their transition dipole moments interact. This interaction leads to a splitting of the excited state energy levels of the individual monomers into a band of excitonic states.
The geometry of the molecular arrangement dictates the nature of the resulting optical spectrum. Two primary types of aggregates are distinguished:
J-aggregates: Characterized by a head-to-tail arrangement of the transition dipole moments. This leads to a bathochromic (red) shift of the main absorption band to a longer wavelength, which is typically very sharp and intense. wikipedia.org For this compound, the J-band appears around 573 nm in aqueous solutions. researchgate.netinstras.com These aggregates are often fluorescent. nih.gov
H-aggregates: Result from a face-to-face (sandwich-like) arrangement of the molecules. This configuration causes a hypsochromic (blue) shift of the absorption band to a shorter wavelength compared to the monomer. nih.gov H-aggregate fluorescence is often suppressed. nih.gov
The formation of J-aggregates is a hallmark of this compound in aqueous environments and is responsible for its use as a photographic sensitizer (B1316253). wikipedia.orgchemicalbook.com The delocalization of the exciton over multiple molecules in the aggregate is a key feature, with estimates suggesting the exciton can be delocalized over 4 to 6 molecules at room temperature. researchgate.netcsic.es
Dimerization and Higher-Order Self-Association Equilibria
The formation of aggregates is a stepwise process that begins with the association of two monomers to form a dimer. instras.com This initial dimerization is an equilibrium process that can be detected by changes in the solution's absorption spectrum. instras.com As the dye concentration increases or the temperature decreases, further aggregation to trimers and higher-order structures occurs. instras.com
The equilibrium between monomers, dimers, and higher aggregates is dynamic and can be influenced by factors such as dye concentration, temperature, ionic strength, and the presence of additives. researchgate.net The addition of inorganic salts, for example, can promote aggregation by screening the electrostatic repulsion between the cationic dye molecules. researchgate.net The dimerization and subsequent aggregation lead to the appearance of new absorption bands, such as the J-band, which grows in intensity as the aggregation process proceeds. instras.com The kinetics of J-aggregate formation have been observed to follow a reverse exponential curve, indicating a progressive assembly process. researchgate.netinstras.com
Dissimilar Association and Intermolecular Interactions with Co-existing Molecules
This compound can also engage in intermolecular interactions and co-aggregate with other types of molecules present in the solution. These interactions can be driven by a variety of forces, including electrostatic and hydrophobic interactions.
For instance, the cationic nature of the dye facilitates its interaction with anionic species. This is exemplified by its association with anionic surfactants, which can act as templates or carriers for the dye. nih.gov The close association with these co-existing molecules modifies the environment of the dye, which in turn alters its UV-visible absorption and photoluminescence properties. nih.gov The nature of the co-existing molecule, such as the presence of an aromatic ring in a surfactant, can influence the type of aggregate that is formed. nih.gov These dissimilar associations open up possibilities for creating novel hybrid materials with tailored photophysical properties. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Approaches and Electronic Structure Calculations
Quantum chemical methods are powerful tools for elucidating the electronic properties and predicting the behavior of molecules like 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide.
The delocalized π-electrons in the conjugated chain of 1,1'-Diethyl-2,2'-cyanine iodide can be approximated using the "particle in a box" model, a fundamental concept in quantum mechanics. deltastate.edudeltastate.edu This model treats the conjugated system as a one-dimensional box where the π-electrons are confined. deltastate.edugac.edu The energy levels of the electrons are quantized and depend on the length of the box, which corresponds to the length of the conjugated chain. deltastate.eduajuronline.org
The electronic transition responsible for the dye's primary absorption band in the visible spectrum corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). chegg.com The wavelength of maximum absorption (λ_max) can be estimated using the following equation derived from the model:
λ_max = (8 * m * c * L^2) / (h * (N + 1)) chegg.com
Where:
m is the mass of the electron.
c is the speed of light.
L is the length of the conjugated box.
h is Planck's constant.
N is the number of π-electrons in the conjugated system.
For this compound, the number of π-electrons (N) is 10. gac.edu The model predicts that as the length of the conjugated chain (and thus the box length L) increases in a series of cyanine (B1664457) dyes, the λ_max shifts to longer wavelengths (a red shift). gac.eduajuronline.org
While the particle in a box model provides a good qualitative explanation for the absorption spectra of cyanine dyes, it has limitations. gac.eduajuronline.org The model often oversimplifies the complex molecular structure, and discrepancies can arise between theoretical predictions and experimental observations. gac.edu For instance, one study calculated a significant difference of 511.1 nm between the experimental box length and the geometric box length, suggesting the model is not entirely appropriate for precise spectral analysis of this dye. gac.edu Adjustments, such as adding a correction factor for the "end groups" (the quinoline (B57606) rings), are often necessary to improve the accuracy of the predictions. gustavus.edu
Table 1: Particle in a Box Model Parameters for this compound and Related Dyes
Data sourced from a comparative study of cyanine dyes. Note that the provided source lists N=10 and q=6 for this compound, which appears inconsistent with the general formula N=2j+4 where j is the number of double bonds. Other sources suggest N=P+3, where P is the number of carbon atoms in the chain, yielding different electron counts. gac.edugac.edu This highlights the complexities in applying simplified models.
More sophisticated quantum chemical methods like Gauge-Including Atomic Orbital (GIAO) Hartree-Fock (HF) and Density Functional Theory (DFT) are employed for more accurate predictions of molecular structure and spectroscopic properties. While specific GIAO-HF/DFT studies focusing solely on this compound are not prevalent in the searched literature, these methods are standard for calculating properties like NMR chemical shifts and magnetic shielding tensors, which are crucial for detailed structural elucidation in solution. For instance, detailed 2D NMR studies have been used to identify all six aromatic protons of the dye in its monomeric form in methanol (B129727) and water, revealing significant structural changes upon J-aggregation. researchgate.net Such experimental data provides a benchmark for validating and refining computational models.
Computational chemistry plays a vital role in understanding the relationship between the structure of cyanine dyes and their electronic transition energies. ajuronline.org Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose, though it is known to systematically underestimate the absorption wavelengths of cyanine dyes. nih.gov This inaccuracy stems from the unique electronic nature of the cyanine chromophore. nih.gov
More accurate, highly correlated wave function approaches and methods like GW/BSE provide better agreement with experimental data but are computationally more demanding. nih.gov Research has shown that for cyanine dyes, the Tamm-Dancoff approximation (TDA) to TD-DFT can lead to even larger errors, increasing the calculated transition energies significantly. nih.gov
Computational studies on structural variations, such as the rotation around the bonds in the polymethine chain, are performed to understand the potential energy surface of the molecule. These calculations have indicated that multiple stable conformations can exist with small energy differences, which may contribute to the observed fine structure in the absorption spectra. ajuronline.org
Exciton (B1674681) Theory and Directional Dispersion in Crystalline States
In the solid, crystalline state, the molecules of this compound are arranged in a regular lattice. This close, ordered packing leads to strong electronic coupling between adjacent molecules. Exciton theory is used to describe the collective excited states that arise from this coupling. aps.orgaps.org
When a photon is absorbed by the crystal, the excitation is not localized on a single molecule but is delocalized over multiple molecules as a "Frenkel exciton." The energy of this excitonic transition is different from that of an isolated monomer, leading to shifts in the absorption spectrum. The nature of this shift depends on the geometric arrangement of the molecules in the crystal lattice.
Directional dispersion refers to the dependence of the exciton energy and the optical properties of the crystal on the direction of light propagation and polarization. This anisotropy is a direct consequence of the specific, non-random orientation of the dye molecules within the crystal structure. While detailed studies on the directional dispersion specifically for this compound crystals were not found in the search results, this phenomenon is a key characteristic of the optical properties of molecular crystals in general. aps.org
Molecular Dynamics and Simulation Studies of Aggregation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the spontaneous self-assembly and aggregation of dye molecules in solution. researchgate.netnih.gov These simulations model the atoms and molecules as classical particles and use force fields to describe the interactions between them. By simulating the system over time, MD can provide insights into the structure, dynamics, and thermodynamics of aggregate formation. researchgate.net
For cyanine dyes, including pseudoisocyanine (B1232315) (a closely related compound), MD simulations have been used to investigate the formation of dimers, trimers, and larger aggregates in aqueous solutions. researchgate.netnih.gov These studies help to elucidate the specific arrangements of molecules within J-aggregates, such as the characteristic head-to-tail stacking. Simulations can reveal complex aggregate structures, including defects like shifts and Y-junctions within the stacks. nih.gov
MD simulations are also employed to study the influence of the solvent environment on aggregation. For example, simulations can show how the high dielectric constant of water promotes the self-organization of dye molecules. researchgate.netresearchgate.net Furthermore, multiscale modeling approaches that combine MD with quantum mechanical calculations are used to predict the optical spectra of the resulting aggregates. researchgate.net
Theoretical Models of Intermolecular Interactions (e.g., Dispersion Forces, Electrostatic Screening)
The aggregation of this compound is driven by a complex interplay of non-covalent intermolecular interactions. Theoretical models are essential for understanding the contributions of these different forces.
Dispersion Forces (van der Waals forces): These are attractive forces arising from temporary fluctuations in electron density. The large, polarizable π-electron systems of the quinoline rings are a major source of strong dispersion interactions, which favor the stacking of the planar dye molecules.
Electrostatic Interactions: As a cationic dye, electrostatic repulsion between the positively charged nitrogen centers would be expected to hinder aggregation. However, in a high dielectric solvent like water, this repulsion is significantly screened. researchgate.net Moreover, the presence of the iodide counter-ion and other ions in solution can further modulate these electrostatic interactions, playing a crucial role in the formation and stability of aggregates. researchgate.netresearchgate.net
Hydrophobic Effect: In aqueous solutions, the nonpolar aromatic parts of the dye molecules are driven to associate with each other to minimize their contact with water molecules. This effect is a significant thermodynamic driving force for aggregation.
Theoretical calculations of the potential of mean force (PMF) can be used to determine the free energies of association for dimerization and further aggregation, quantifying the stability of the aggregates. researchgate.netnih.gov These studies have shown that the binding free energies for cyanine dimerization are significant, confirming the strong tendency for self-assembly in aqueous environments. nih.gov
Compound Index
Analysis of Vibronic Coupling Mechanisms in Spectroscopy
The absorption spectrum of this compound, often referred to as pseudoisocyanine (PIC), exhibits a characteristic fine structure that cannot be explained by purely electronic transitions. This structured appearance is a direct consequence of vibronic coupling, where the electronic transition is simultaneously accompanied by changes in the vibrational energy levels of the molecule.
Detailed Research Findings
Experimental studies have long identified a recurring vibrational progression in the absorption spectrum of this compound, with a spacing of approximately 1100 to 1200 cm⁻¹. This observation strongly suggests that specific vibrational modes are actively involved in the electronic excitation process. The fact that the spectral profile remains independent of concentration indicates that this is an intramolecular phenomenon, rather than being caused by intermolecular interactions such as aggregate formation.
Computational models, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have become crucial in elucidating the specifics of this coupling. These theoretical approaches allow for the simulation of the vibronic spectrum and the identification of the key vibrational modes that couple to the electronic transition between the ground state (S₀) and the first excited state (S₁).
The primary mechanisms governing the intensity of these vibronically-resolved transitions are the Franck-Condon (FC) and Herzberg-Teller (HT) effects. The Franck-Condon principle explains the intensity of vibrational progressions based on the overlap between the vibrational wavefunctions of the ground and excited electronic states. In simpler terms, it relates to the change in equilibrium geometry of the molecule upon electronic excitation.
The Herzberg-Teller effect, on the other hand, accounts for the "borrowing" of intensity by formally forbidden transitions from nearby allowed electronic transitions, mediated by specific, non-totally symmetric vibrational modes. While the main absorption band of this compound is strongly allowed, HT contributions can still play a role in modulating the intensities of the vibrational sidebands.
For cyanine dyes, the vibronic structure is often dominated by the Franck-Condon mechanism. The intensity of the 0-0 transition (the transition between the lowest vibrational levels of the ground and excited states) and the subsequent vibrational peaks (0-1, 0-2, etc.) are governed by the extent of the geometric distortion between the two electronic states along the coordinates of the coupled vibrational modes.
The vibrational modes expected to couple most strongly to the π-π* electronic transition in cyanine dyes are those involving the stretching and bending of the polymethine chain and the quinoline rings, as these motions directly modulate the extent of the conjugated system.
| Parameter | Description | Reported/Estimated Value | Source |
|---|---|---|---|
| Vibrational Progression | Experimentally observed energy spacing between vibronic peaks in the absorption spectrum. | ~1100 - 1200 cm⁻¹ | Experimental Spectroscopy |
| Coupling Mechanism | The dominant theoretical framework explaining the vibronic fine structure. | Primarily Franck-Condon | Theoretical Analysis |
| Estimated Huang-Rhys Factor (λ²) | A measure of the vibronic coupling strength for a small aggregate (J-bit) of pseudoisocyanine. | 0.62 | nih.gov |
Advanced Optical and Electronic Materials Science Applications Research Focus
Role in Optoelectronics and Photonic Devices
1,1'-Diethyl-2,2'-cyanine (B8074920) iodide is utilized in materials science research for the development of photonic devices that leverage its specific light-manipulating capabilities. chemimpex.com The formation of J-aggregates, which arises from the self-organization of dye molecules in solution, leads to unique optical properties stemming from exciton (B1674681) coupling. evitachem.comresearchgate.net This phenomenon results in a sharp, intense, and red-shifted absorption band known as the J-band, which is a collective property of the aggregate. researchgate.net The dynamics of J-aggregate formation have been studied using UV/vis spectroscopy, showing the growth of the aggregate's characteristic band at 573 nm corresponding with a decrease in the monomer absorption bands. researchgate.net These well-defined optical responses make the compound and its aggregates subjects of study for applications in optoelectronics. evitachem.com
| Property | Value | Solvent/Conditions | Source |
|---|---|---|---|
| Absorption Maximum (λmax) | 524 nm | Ethanol (B145695) | sigmaaldrich.com |
| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹/M | at 524.2 nm in Ethanol | photochemcad.com |
| J-aggregate Absorption Band | ~573 nm | Aqueous Solution | researchgate.net |
| Fluorescence Yield | Low (estimated 0.001) | Not specified |
Integration into Dye-Sensitized Solar Cells (DSCs) Research
Dye-Sensitized Solar Cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and sensitizing dyes are a critical component for their performance. researchgate.net While much research has focused on ruthenium-based complexes, metal-free organic dyes are being explored due to their low cost, high molar extinction coefficients, and environmental benefits. researchgate.net Cyanine (B1664457) dyes, including this compound, are investigated within this context for their strong light absorption properties. chemicalbook.comcore.ac.uk
The effectiveness of a dye in a DSSC is highly dependent on its molecular structure, which influences its absorption spectrum and its binding to the semiconductor substrate, typically titanium dioxide (TiO2). researchgate.netnih.gov Research in organic dyes for DSCs often employs a Donor-π conjugated-Acceptor (D-π-A) structure to enhance the efficiency of light absorption and electron transfer. researchgate.net
For cyanine dyes, molecular engineering can tune these properties. Key strategies include:
Modification of the Conjugated System: Altering the length and composition of the polymethine chain that connects the two quinoline (B57606) rings can shift the absorption wavelength.
Introduction of Anchoring Groups: Incorporating functional groups like carboxylic or cyanoacrylic acids is crucial for strong binding (adsorption) to the TiO2 surface, which facilitates efficient electron injection from the excited dye into the semiconductor's conduction band. nih.govrsc.org
Counterion Exchange: The properties of cyanine dyes in the solid state can be significantly influenced by the counterion. core.ac.uk Exchanging the iodide for other anions can alter the dye's aggregation behavior and its packing on a substrate, which in turn affects the performance of the electronic device. core.ac.uk
A major goal in DSC research is to develop cells that can harvest light across the entire visible spectrum and into the near-infrared (NIR) region, a quality known as panchromatic response. nih.govrsc.org Heptamethine cyanine dyes are particularly noted for their strong absorption in the NIR region. core.ac.uk
Development of Supramolecular Photosensitizers
Beyond individual molecules, this compound's tendency to self-assemble into larger structures is being harnessed to create supramolecular photosensitizers. researchgate.netrsc.org A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. The aggregation behavior of this dye is central to its function in this context. rsc.org
The design principles rely on controlling the intermolecular interactions within the aggregate. For some cyanine dyes, self-assembly into specific structures, like J-aggregates, can facilitate the generation of reactive oxygen species (ROS) upon irradiation with visible light. rsc.orgmdpi.com Molecules designed with a twisted configuration can suppress the strong π-π stacking that typically causes quenching, allowing the aggregate to remain photoactive. nih.gov The activity of these photosensitizers is dependent on mechanisms such as electron transfer or energy transfer at low oxygen concentrations. frontiersin.org
A significant application of these supramolecular photosensitizers is in driving organic chemical reactions using visible light, particularly in environmentally benign aqueous media. rsc.orgrsc.org Researchers have successfully demonstrated that supramolecular assemblies of cyanine dyes can catalyze the visible-light-driven photooxidation of hydrophobic aromatic compounds in water. rsc.org
In a reported mechanism, the cyanine dye aggregates act as the photocatalyst. rsc.org When irradiated with visible light (e.g., a 520 nm wavelength), the supramolecular photosensitizer promotes the transformation of water-insoluble compounds with high conversion yields. rsc.org This activity is explicitly linked to the aggregated state; the monomeric form of the dye shows no such photosensitizing capability, proving that the function is an emergent property of the supramolecular assembly. rsc.org
Fundamental Studies in Sensitization Mechanisms relevant to Materials Science
The application of this compound, also known as pseudoisocyanine (B1232315) (PIC), in advanced optical and electronic materials is deeply rooted in its ability to act as a spectral sensitizer (B1316253). This process involves the absorption of light by the dye, followed by the transfer of energy or an electron to a substrate material, thereby making the substrate responsive to wavelengths it would not otherwise absorb. Fundamental research in this area focuses on elucidating the precise mechanisms governing this sensitization, which is critical for optimizing the performance of devices such as photographic emulsions and dye-sensitized solar cells.
The primary sensitization mechanisms are electron transfer and energy transfer. The operative mechanism is determined by the electronic energy levels of the excited dye relative to the energy bands of the material it is sensitizing, typically a wide-bandgap semiconductor or a silver halide crystal.
A cornerstone of the sensitizing action of this compound is its propensity to form J-aggregates. These are specific, ordered assemblies of dye molecules that exhibit a sharp, intense, and red-shifted absorption band (J-band) compared to the monomeric dye. pku.edu.cnresearchgate.net The formation of these aggregates is a dynamic process influenced by factors such as concentration, solvent polarity, and the presence of salts. pku.edu.cn The intense absorption of J-aggregates significantly enhances the light-harvesting capability, a crucial first step in any sensitization process. The aggregation leads to the formation of excitonic states, where the electronic excitation is delocalized over multiple molecules within the aggregate. This delocalization is a key feature that influences the subsequent energy or electron transfer steps. sigmaaldrich.com
Electron Transfer Mechanism
In the context of materials science, particularly for applications like dye-sensitized solar cells, the electron transfer mechanism is of paramount importance. This process involves the following steps:
Light Absorption: The dye, often in its aggregated form, absorbs a photon, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).
Electron Injection: If the LUMO of the excited dye is energetically higher than the conduction band (CB) of the semiconductor, the excited electron can be injected into the CB.
Charge Transport: The injected electron then travels through the semiconductor to an external circuit, generating a photocurrent.
Dye Regeneration: The oxidized dye molecule is subsequently reduced by a redox mediator in the electrolyte, returning it to its ground state and completing the circuit.
The feasibility of electron transfer is critically dependent on the relative alignment of the dye's energy levels and the semiconductor's band edges. The ground state oxidation potential (GSOP) and the excited state oxidation potential (ESOP) of the dye are key parameters. The GSOP corresponds to the HOMO level, while the ESOP, which can be estimated from the GSOP and the 0-0 excitation energy (the energy of the absorbed photon), corresponds to the LUMO level.
Detailed photoelectrochemical studies on cyanine dyes similar to this compound have been conducted to elucidate these mechanisms. For instance, research on a new cyanine dye (PMC) sensitizing a nanoporous SnO₂ film provides a valuable model. pku.edu.cn The energy levels for this system were determined using a combination of electrochemical and spectroscopic methods.
| Parameter | Value (V vs. NHE) | Method of Determination |
|---|---|---|
| Ground State Oxidation Potential (GSOP) of Dye | +0.88 | Cyclic Voltammetry |
| Excited State Oxidation Potential (ESOP) of Dye | -1.27 | Calculation from GSOP and Spectroscopic Data |
| Conduction Band Edge of SnO₂ | -0.40 | Electrochemical Measurement |
Data based on a study of a similar cyanine dye (PMC) on SnO₂. pku.edu.cn
The data clearly shows that the excited state oxidation potential (LUMO) of the dye is significantly more negative than the conduction band edge of SnO₂, providing a strong thermodynamic driving force for the injection of electrons from the excited dye into the semiconductor. pku.edu.cn The generation of a photocurrent upon illumination of the sensitized electrode, with an action spectrum that mirrors the absorption spectrum of the dye, provides direct evidence for the electron transfer mechanism. pku.edu.cninstras.com
Energy Transfer Mechanism
Alternatively, sensitization can occur via a resonant energy transfer (Förster or Dexter type) mechanism. In this process, the excited dye does not inject an electron but instead transfers its excitation energy to an acceptor state within the material. This acceptor state could be a surface state or a defect. Following energy transfer, an electron from this acceptor state is then promoted into the conduction band of the material. This mechanism is particularly relevant in the sensitization of silver halides in photography. pku.edu.cn It has been established that for very pure silver halide crystals, electron transfer is the dominant mechanism when the sensitizer is in direct contact with the surface. pku.edu.cn However, energy transfer can become significant if the dye is separated from the surface by a spacer layer.
The efficiency of energy transfer is highly dependent on the spectral overlap between the emission of the dye and the absorption of the acceptor, as well as the distance between the donor and acceptor. J-aggregates, with their sharp and strong fluorescence, can be efficient energy donors.
Research Findings on Photocurrent Generation
Photoelectrochemical studies provide detailed insights into the sensitization process. The incident photon-to-current conversion efficiency (IPCE) is a key metric that quantifies the efficiency of the light harvesting and charge injection process.
| Wavelength (nm) | IPCE (%) |
|---|---|
| 550 | ~35 |
| 600 | ~45 |
| 650 | ~40 |
| 700 | ~20 |
Data based on a study of a similar cyanine dye (PMC) on SnO₂. pku.edu.cn
Molecular Interactions and Biological System Studies Non Clinical Research Focus
Interaction with Organic Cation Transporters (OCTs) and Plasma Membrane Monoamine Transporters (PMAT)
1,1'-Diethyl-2,2'-cyanine (B8074920) iodide, also known as Decynium-22, is a potent inhibitor of the organic cation transporter (OCT) family, which includes OCT1, OCT2, and OCT3, as well as the plasma membrane monoamine transporter (PMAT). medchemexpress.comnih.gov These transporters are crucial for the movement of endogenous monoamines like dopamine (B1211576) and norepinephrine (B1679862) across cell membranes. nih.gov Due to its high affinity for all members of the OCT family in both human and rat cells and its minimal impact on high-affinity monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET), Decynium-22 serves as a valuable pharmacological tool to differentiate between these transporter families. nih.govresearchgate.net
Organic cation transporters are expressed in various tissues, including the brain, kidney, liver, placenta, and intestines, where they facilitate the transport of cations between extracellular fluids and cells. researchgate.net PMAT, also known as equilibrative nucleoside transporter-4 (hENT4), is a low-affinity monoamine transporter that plays a role in clearing monoamine neurotransmitters from synaptic spaces. wikipedia.orgnih.gov PMAT is highly expressed in the brain and is considered a major uptake2 transporter for monoamine neurotransmitters. nih.govnih.gov It is also the principal organic cation transporter at the blood-cerebrospinal fluid barrier, responsible for removing neurotoxins and drugs from the cerebrospinal fluid. nih.govnih.gov
Mechanisms of Transporter Blockade and Specificity
The precise mechanism by which 1,1'-Diethyl-2,2'-cyanine iodide blocks OCTs is not fully understood, though it is hypothesized to compete with monoamines for transport into the cells. nih.govresearchgate.net It is a competitive and potent inhibitor of the apical type of renal organic cation transporter. nih.gov For instance, when applied to the apical medium of LLC-PK1 cells, a model for renal proximal tubules, Decynium-22 significantly reduced the transepithelial transport of the organic cation tetraethylammonium. nih.gov In contrast, its application to the basolateral medium had no effect, highlighting its specificity for the apical transporter. nih.gov
Studies have shown that Decynium-22 potently blocks human and mouse OCTs at low nanomolar concentrations. researchgate.net While it inhibits all OCTs, it demonstrates a slightly higher affinity for OCT3. nih.gov The binding pocket for Decynium-22 in OCT3 involves several amino acid residues that are largely conserved across the three OCTs, which explains its broad inhibitory activity. nih.gov The movement of organic cations across the membrane via OCTs is facilitated by negatively charged residues lining the translocation pathway, which attract the cationic ligand. nih.gov
The table below summarizes the inhibitory constants (Ki) and concentrations (IC50) of this compound for various transporters.
| Transporter | Species | Cell Line | Inhibitory Constant (Ki) | IC50 |
| Apical Organic Cation Transporter | Porcine | LLC-PK1 | 5.6 nmol/l | |
| OCT1 | Human, Mouse | Low nM concentrations | ||
| OCT2 | Human, Mouse | Low nM concentrations | ||
| OCT3 | Human, Mouse | Low nM concentrations |
This table is for illustrative purposes and synthesizes data from multiple sources. researchgate.netnih.gov
pH-Dependent Accumulation and Fluorescence Studies in Cellular Systems
The accumulation of this compound within cells is pH-dependent. nih.gov In cultured astrocytes, the rate of its accumulation increases in alkaline conditions (pH 8.4) and decreases in acidic conditions (pH 6.4) compared to a neutral pH of 7.4. nih.gov Specifically, the rate of accumulation was found to be 2.72 times greater at pH 8.4 than at pH 7.4. nih.gov This pH sensitivity is consistent with the characteristics of OCT-mediated transport. nih.gov
The fluorescent properties of this compound allow for the study of its uptake and accumulation in real-time. nih.gov When it aggregates inside cells, it produces fluorescence at 570 nm. nih.gov This property has been utilized to measure its uptake in cultured astrocytes, providing insights into the function of OCTs in these cells. nih.gov The rate of its uptake can be depressed by elevated external potassium levels, further supporting the involvement of a transporter-mediated process that is sensitive to membrane potential. nih.gov
Inhibition of Toxic Metabolites (e.g., 1-methyl-4-phenylpyridinium (MPP+)) in Cellular Models
This compound is known to inhibit the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). nih.govevitachem.comchemicalbook.com MPP+ is a toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and is known to induce apoptosis in cerebellar granule neurons. chemicalbook.comfishersci.dk The neurotoxicity of MPP+ is linked to its ability to be taken up by dopaminergic neurons, accumulate in mitochondria, and inhibit complex I of the electron transport chain, leading to ATP depletion and cell death. nih.govrit.edumdpi.com
The inhibition of MPP+ uptake by this compound is a consequence of its blockade of organic cation transporters, which are responsible for transporting MPP+ into cells. nih.govnih.gov For example, in cultured rat astrocytes, Decynium-22 blocks the uptake of MPP+, which is mediated by the OCT3 transporter. nih.gov In HEK293 cells engineered to express OCT3, the non-selective OCT inhibitor Decynium-22 was shown to abrogate the cellular response to MPP+. nih.gov This inhibitory action makes this compound a useful tool in research investigating the mechanisms of neurotoxicity and potential protective strategies. evitachem.com
Biosensing Mechanisms (General Principles)
Sensing Principles Based on Spectroscopic Changes and Molecular Interactions
The application of this compound in biosensing is based on its unique spectroscopic properties and its interactions with biomolecules. chemimpex.com This cyanine (B1664457) dye is known for its strong absorbance and exceptional photostability. chemimpex.com A key characteristic is its tendency to form J-aggregates in aqueous solutions, which results in a sharp, red-shifted absorption band (J-band) around 573 nm. researchgate.net The formation and characteristics of these aggregates are highly sensitive to the surrounding environment, including factors like dye concentration, ionic strength, pH, and solvent polarity. researchgate.net
These spectroscopic changes upon interaction with target molecules form the basis of its use as a sensor. For example, its binding to nucleic acids and proteins can lead to significant changes in its fluorescence or absorption spectra, enabling the detection of these biomolecules with high sensitivity. chemimpex.com The dye's ability to emit strong fluorescence under specific conditions makes it suitable for various diagnostic assays. chemimpex.com
The table below details some of the key spectroscopic properties of this compound.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 524.25 nm | Ethanol (B145695) | photochemcad.com |
| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹/M | Ethanol | photochemcad.com |
| J-aggregate Absorption | ~573 nm | Water | researchgate.net |
| Fluorescence Yield | ~0.001 |
Role as a Fluorescent Probe in Academic Biological Imaging and Process Tracking
This compound is widely utilized as a fluorescent dye in biological imaging, allowing for the visualization of cellular structures and processes with high precision. evitachem.comchemimpex.com Its ability to bind to biomolecules like nucleic acids and proteins makes it a valuable tool for labeling and tracking these components within cells. chemimpex.com
This compound is employed in techniques such as fluorescence microscopy and flow cytometry. chemimpex.com Its strong absorption and emission properties, coupled with its photostability, provide reliable and sensitive detection. evitachem.comchemimpex.com In neuroscience research, it has been used in studies investigating neurotoxicity and apoptosis by leveraging its inhibitory effects on the uptake of toxic metabolites. evitachem.com Furthermore, it has been used as an absorber in methods to correct fluorescence excitation-emission matrices (EEMs), enhancing the accuracy of fluorescence-based measurements. vwr.comscientificlabs.ie
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Derivatives with Tailored Optical and Aggregational Properties
A primary focus of future research is the rational design and synthesis of new derivatives of 1,1'-diethyl-2,2'-cyanine (B8074920) iodide to achieve precise control over their optical and aggregation behaviors. The goal is to create molecules with customized absorption and emission spectra, enhanced quantum yields, and predictable aggregation tendencies.
One promising approach involves modifying the molecular structure of the cyanine (B1664457) dye itself. By introducing different functional groups or altering the length of the polymethine chain, researchers can fine-tune the electronic and steric properties of the molecule. For instance, the synthesis of unsymmetrical cyanine dyes, where the two heterocyclic nuclei are different, offers a pathway to new compounds with unique fluorogenic behaviors. nih.gov Computational studies have shown that modifications, such as fluorination, can significantly impact fluorescence quantum yields and photostability. nih.gov
Another innovative strategy is to control aggregation by using templates. Research has demonstrated that DNA nanostructures can act as scaffolds to template the formation of PIC aggregates. acs.org The sequence and geometry of the DNA can direct the resulting aggregate's properties, leading to either fluorescence enhancement or quenching. acs.org For example, rigid DNA double crossover (DX-tile) substrates have been shown to sensitize acceptor fluorophore emission, making them excellent candidates for creating efficient photonic antennae. acs.org Similarly, layered silicate (B1173343) clays (B1170129) can induce the formation of J-aggregates, with the layer charge density of the silicate significantly influencing the aggregation process. mdpi.com These findings open the door to designing hybrid materials where the aggregation state and, consequently, the optical response are precisely controlled by the template.
The table below summarizes key findings in the tailored synthesis and controlled aggregation of 1,1'-diethyl-2,2'-cyanine iodide and its analogs.
| Research Focus | Key Findings | Potential Applications |
| DNA-Templated Aggregation | DNA nanostructures with specific sequences and geometries can control the formation and photophysical properties of PIC aggregates, leading to enhanced fluorescence and efficient energy transfer. acs.org | Development of advanced photonic devices, light-harvesting systems, and biosensors. |
| Layered Silicate-Induced Aggregation | The charge density of layered silicates influences the formation of J-aggregates, and in some cases, can lead to reversible spectral bleaching. mdpi.com | Creation of tunable optical materials and sensors. |
| Synthesis of Novel Derivatives | Chemical modification of the cyanine structure, such as creating unsymmetrical dyes or introducing fluorine substituents, allows for the fine-tuning of photophysical properties like quantum yield and photostability. nih.gov | Design of new fluorescent probes for biological imaging and sensing with improved performance. |
Application of Advanced Spectroscopic Techniques for Real-Time and In Situ Observation
Understanding the dynamic processes of aggregate formation and energy transfer in this compound systems is crucial for their application. Future research will increasingly rely on advanced spectroscopic techniques to observe these phenomena in real-time and under application-relevant conditions (in situ).
Techniques such as time-integrated three-pulse photon-echo spectroscopy are being used to investigate the ultrafast excited-state dynamics and isomerization of the dye in solution. mdpi.com This method provides a detailed picture of how solvent-solute interactions control the photoreaction pathways. mdpi.com UV/vis spectroscopy remains a fundamental tool for studying the dynamics of J-aggregate formation, allowing researchers to monitor the growth of the characteristic J-band at around 573 nm over time. acs.org The kinetic data obtained from these measurements can be fitted to models to understand the mechanism of aggregation. acs.org
For in situ structural analysis, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy offers a powerful approach to investigate the complex structural changes that occur upon J-aggregation in solution. acs.org Furthermore, the combination of spectroscopy with microscopy techniques like atomic force microscopy (AFM) enables the direct visualization of J-aggregate structures at interfaces, such as on a mica surface in an aqueous environment. researchgate.net This allows for the correlation of the observed macroscopic optical properties with the nanoscale morphology of the aggregates. researchgate.net The development of real-time 2D solid-state NMR also presents an opportunity to gain kinetic and atom-specific structural information about the aggregation process itself. researchgate.net
The following table highlights some of the advanced spectroscopic techniques being applied to study this compound.
| Spectroscopic Technique | Information Gained | Research Significance |
| Time-Integrated Three-Pulse Photon-Echo Spectroscopy | Ultrafast excited-state dynamics, isomerization pathways, solvent-solute interactions. mdpi.com | Understanding the fundamental photophysics and reaction kinetics. |
| UV/vis Spectroscopy | Real-time kinetics of J-aggregate formation. acs.org | Elucidating the mechanism and rate of aggregation. |
| 2D NMR Spectroscopy | Structural changes of the dye molecule upon aggregation in solution. acs.org | Providing detailed molecular-level insights into the aggregation process. |
| Atomic Force Microscopy (AFM) | In situ visualization of the three-dimensional structure and morphology of J-aggregates at interfaces. researchgate.net | Correlating nanoscale structure with macroscopic optical properties. |
Integration with Nanomaterials for Enhanced Optical and Sensing Functionality
A significant frontier in the research of this compound involves its integration with various nanomaterials to create hybrid composites with enhanced and novel functionalities. This approach leverages the unique properties of both the dye and the nanomaterial to develop advanced optical and sensing platforms.
A key area of exploration is metal-enhanced fluorescence (MEF), where plasmonic nanoparticles, such as gold or silver, are used to dramatically amplify the fluorescence signal of the dye. researchgate.netresearchgate.net The localized surface plasmon resonance (LSPR) of the metallic nanostructures creates a strong local electromagnetic field that can increase both the excitation rate and the quantum yield of a nearby fluorophore like this compound. nih.govresearchgate.net The enhancement factor is highly dependent on the distance between the dye and the nanoparticle surface, a parameter that can be precisely controlled using techniques like layer-by-layer assembly. acs.org This phenomenon is being harnessed to develop highly sensitive biosensors and diagnostic tools. researchgate.net
Beyond plasmonic metals, other nanomaterials are also being explored. Nanosilicon, with its high surface-to-volume ratio and unique optical properties, is a promising material for creating composite sensors. researchgate.net Hybrid composites of cyanine dyes with carbonaceous materials are also being investigated for electrochemical sensing applications, where the composite material can enhance catalytic activity and improve the detection of various analytes. acs.org The combination of cyanine dyes with lipoprotein-mimicking nanoparticles is another emerging strategy for creating theranostic agents for applications like fluorescence imaging-guided photothermal therapy. nih.gov
The table below provides examples of how the integration of this compound with nanomaterials is leading to enhanced functionalities.
| Nanomaterial | Composite Functionality | Potential Application |
| Gold/Silver Nanoparticles | Metal-Enhanced Fluorescence (MEF), leading to significantly amplified emission. researchgate.netresearchgate.netacs.org | Ultrasensitive biosensors, advanced diagnostics, and improved bioimaging. |
| Nanosilicon | Enhanced sensitivity in optical and biosensing platforms due to high surface area. researchgate.net | Development of novel sensors for biological compounds and gases. |
| Carbonaceous Materials | Improved catalytic activity for electrochemical sensing. acs.org | Highly sensitive and selective electrochemical sensors for environmental and biomedical analytes. |
| Lipoprotein-mimicking Nanoparticles | Targeted delivery and "all-in-one" theranostic capabilities. nih.gov | Precision cancer therapy and diagnostics (theranostics). |
Computational Design and Predictive Modeling for Next-Generation Cyanine Systems
Computational chemistry is becoming an indispensable tool in the study of cyanine dyes, enabling the prediction of their properties and guiding the design of new molecular systems. Future research will increasingly integrate computational modeling to accelerate the discovery and development of next-generation cyanine-based materials.
Quantum-chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are being employed to model the absorption and fluorescence characteristics of cyanine dyes. mdpi.com While standard TDDFT methods have shown limitations in accurately predicting the absorption spectra of cyanines, researchers are developing and applying more advanced, highly correlated wave function approaches to overcome these challenges. acs.org These calculations provide deep insights into the geometry and electron density distribution in both the ground and excited states, which are fundamental to understanding the dyes' optical properties. nih.govmdpi.com
Modeling the complex process of aggregation is another critical area of computational research. Quantum-chemical investigations into the geometric and electronic structures of polymethine aggregates help to understand the consequences of aggregation on optical properties. researchgate.net Essential-state models (ESMs) are being used to describe the photophysics of aggregates by considering the intermolecular electrostatic interactions and the coupling of electronic states with molecular vibrations. nih.gov These models can rationalize the differences between H- and J-aggregate spectra and can even be used to simulate nonlinear optical properties. nih.gov
The ultimate goal of this research direction is the in silico design of novel cyanine systems. By using computational approaches, scientists can screen potential molecular structures and predict their properties before undertaking complex and time-consuming synthesis. rug.nlnih.gov This predictive power can guide the design of dyes with specific absorption wavelengths, high quantum yields, and controlled aggregation behavior for targeted applications in areas like photopharmacology and advanced materials. rug.nlnih.gov
The following table summarizes the role of computational modeling in advancing the understanding and design of cyanine systems.
| Computational Method | Application | Significance |
| Density Functional Theory (DFT) / Time-Dependent DFT (TDDFT) | Prediction of absorption and fluorescence spectra, analysis of molecular orbitals. acs.orgmdpi.com | Guiding the design of new dyes with tailored optical properties. |
| Essential-State Models (ESM) | Simulation of aggregate photophysics, including linear and nonlinear spectra. nih.gov | Understanding the complex relationship between aggregate structure and optical behavior. |
| Quantum-Chemical Investigations | Analysis of intermolecular interactions and electronic coupling in aggregates. researchgate.net | Elucidating the fundamental principles that govern J- and H-aggregation. |
| In Silico Design and Screening | Virtual design and property prediction of novel cyanine derivatives before synthesis. rug.nlnih.gov | Accelerating the discovery of next-generation functional dyes for specific applications. |
Q & A
Q. What are the key spectral characteristics of 1,1'-Diethyl-2,2'-cyanine iodide, and how are they experimentally determined?
The compound exhibits distinct absorption maxima depending on its aggregation state. Monomers absorb at 524 nm , while J-aggregates show a red-shifted peak at 573 nm . To characterize these features:
- Use UV-Vis spectroscopy with aqueous solutions (0.1–1 mM concentration range).
- Monitor J-aggregate formation by tracking the emergence of the 573 nm band after adding salts (e.g., KI) to induce aggregation .
- Compare with theoretical predictions using the particle-in-a-box model , which correlates conjugation length (number of carbon atoms in the polymethine chain) with absorption maxima .
Q. How is this compound synthesized and purified for research applications?
A common method involves anion exchange in a biphasic solvent system :
- Dissolve the iodide salt in dichloromethane (DCM).
- Mix with lithium bis(perfluoroethylsulfonyl)imide ([Li][NTf2]) in water at a 1:1.1 molar ratio.
- Separate and evaporate the organic phase to obtain the purified compound .
- Confirm purity via HPLC (>98% purity achievable) and elemental analysis .
Q. What experimental conditions favor J-aggregate formation in cellulose acetate films?
- Prepare films via spin coating with precursor solutions containing this compound and KI (0.1–0.5 M).
- KI induces aggregation by electrostatic screening, promoting J-aggregate assembly.
- Characterize using FTIR spectroscopy to analyze hydrogen-bonding changes in the polymer matrix and UV-Vis to confirm J-band emergence at 573 nm .
Advanced Research Questions
Q. How can this compound be integrated into ratiometric fluorescent probes for reactive oxygen species (ROS) detection?
- Combine with 1,1'-Diethyl-2,2'-carbocyanine iodide to form binary nanoGUMBOS .
- The two dyes exhibit differential reactivity: J-aggregates of this compound selectively quench upon hydroxyl radical (•OH) exposure, while carbocyanine remains stable.
- Use fluorescence microscopy to track ratiometric changes (e.g., in MDA-MB-231 cells) with nanomolar sensitivity .
Q. What mechanisms explain the three-photon absorption (3PA) enhancement in J-aggregates?
- J-aggregates exhibit a 10⁶-fold increase in 3PA cross-section (σ₃) compared to monomers due to exciton delocalization and enhanced transition dipole coupling.
- Experimental setup:
- Pump at 3× the J-band wavelength (573 nm → 1719 nm excitation).
- Compare monomer and aggregate solutions using Z-scan techniques .
Q. How do inorganic salts influence J-aggregate kinetics and stability in aqueous solutions?
- Salts like NaCl or KCl accelerate J-aggregate formation by reducing electrostatic repulsion between cationic dye molecules.
- Kinetic studies (UV-Vis time-resolved spectroscopy) show a reverse exponential growth curve:
- , where depends on salt concentration (0.1–1.0 M range).
Q. What methodologies resolve contradictions in reported absorption maxima for structurally similar cyanine dyes?
- Discrepancies arise from solvent polarity, aggregation state, and measurement techniques.
- Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
